molecular formula C12H14BrNO2 B7515005 (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

Cat. No. B7515005
M. Wt: 284.15 g/mol
InChI Key: VMMWJEIQMRTLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders. It is a highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is predominantly expressed in the striatum of the brain.

Mechanism of Action

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a highly selective inhibitor of the PDE10A enzyme, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurotransmitter systems in the brain. This modulation leads to the observed improvements in motor function, cognition, and other behavioral outcomes.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of cAMP and cGMP in the striatum, which leads to increased dopamine and glutamate release. This modulation of neurotransmitter systems is thought to underlie the observed improvements in motor function and cognition. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to reduce hyperactivity in animal models of schizophrenia and improve pain sensitivity in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its high selectivity for the PDE10A enzyme. This makes it a valuable tool for studying the role of PDE10A in various neurological disorders. However, one limitation of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further studies are needed to fully understand the potential side effects of long-term use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone.

Future Directions

There are several potential future directions for research on (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in the treatment of addiction. Preclinical studies have shown that (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone as a cognitive enhancer in healthy individuals. Finally, further studies are needed to fully understand the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

Synthesis Methods

The synthesis of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3-bromophenylboronic acid with 3-hydroxypiperidine in the presence of a palladium catalyst to form the desired product. The final compound is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied in preclinical models of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve motor function, reduce hyperactivity, and enhance cognition in animal models of these disorders. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to have potential therapeutic benefits in the treatment of addiction and pain.

properties

IUPAC Name

(3-bromophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWJEIQMRTLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.